molecular formula C14H14N2OS B2871095 N-(1-cyano-1-methylpropyl)-1-benzothiophene-2-carboxamide CAS No. 1258692-87-3

N-(1-cyano-1-methylpropyl)-1-benzothiophene-2-carboxamide

Cat. No. B2871095
CAS RN: 1258692-87-3
M. Wt: 258.34
InChI Key: LTHPMQBWYQQKSY-UHFFFAOYSA-N
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Description

N-(1-cyano-1-methylpropyl)-1-benzothiophene-2-carboxamide, also known as CTPI, is a synthetic compound that has shown promising results in scientific research for its potential therapeutic applications.

Mechanism of Action

N-(1-cyano-1-methylpropyl)-1-benzothiophene-2-carboxamide acts as a CB1 receptor agonist, which means it binds to and activates the receptor. This activation leads to the inhibition of adenylate cyclase, a key enzyme involved in the production of cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels leads to a decrease in intracellular calcium levels, resulting in the inhibition of neurotransmitter release.
Biochemical and Physiological Effects:
N-(1-cyano-1-methylpropyl)-1-benzothiophene-2-carboxamide has been found to have various biochemical and physiological effects. Studies have shown that N-(1-cyano-1-methylpropyl)-1-benzothiophene-2-carboxamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N-(1-cyano-1-methylpropyl)-1-benzothiophene-2-carboxamide has also been found to have neuroprotective effects by reducing oxidative stress and increasing the production of neurotrophic factors.

Advantages and Limitations for Lab Experiments

One advantage of N-(1-cyano-1-methylpropyl)-1-benzothiophene-2-carboxamide is its high affinity for CB1 receptors, which makes it a potent agonist. This property makes it useful in studying the role of CB1 receptors in various physiological processes. However, one limitation of N-(1-cyano-1-methylpropyl)-1-benzothiophene-2-carboxamide is its low solubility in water, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for research on N-(1-cyano-1-methylpropyl)-1-benzothiophene-2-carboxamide. One potential application is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-(1-cyano-1-methylpropyl)-1-benzothiophene-2-carboxamide's neuroprotective properties make it a promising candidate for further research in this area. Additionally, N-(1-cyano-1-methylpropyl)-1-benzothiophene-2-carboxamide's anti-inflammatory properties make it a potential candidate for the treatment of inflammatory diseases such as multiple sclerosis and rheumatoid arthritis. Further research is needed to fully understand the potential therapeutic applications of N-(1-cyano-1-methylpropyl)-1-benzothiophene-2-carboxamide.

Synthesis Methods

N-(1-cyano-1-methylpropyl)-1-benzothiophene-2-carboxamide is synthesized through a multi-step process involving the reaction of 2-aminothiophene with 1-bromo-3-methylbutane, followed by the reaction with cyanamide and acetic anhydride. The resulting intermediate is then reacted with 4-chlorobenzoyl chloride to obtain N-(1-cyano-1-methylpropyl)-1-benzothiophene-2-carboxamide.

Scientific Research Applications

N-(1-cyano-1-methylpropyl)-1-benzothiophene-2-carboxamide has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that N-(1-cyano-1-methylpropyl)-1-benzothiophene-2-carboxamide has a high affinity for the cannabinoid receptor type 1 (CB1), which is involved in various physiological processes such as appetite regulation, pain sensation, and mood modulation. N-(1-cyano-1-methylpropyl)-1-benzothiophene-2-carboxamide has also been found to have anti-inflammatory and neuroprotective properties.

properties

IUPAC Name

N-(2-cyanobutan-2-yl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2OS/c1-3-14(2,9-15)16-13(17)12-8-10-6-4-5-7-11(10)18-12/h4-8H,3H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHPMQBWYQQKSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#N)NC(=O)C1=CC2=CC=CC=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-1-methylpropyl)-1-benzothiophene-2-carboxamide

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